5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid
Description
5-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid (CAS: 2172560-71-1) is a specialized organic building block used in pharmaceutical and chemical synthesis. Its structure features a tert-butoxycarbonyl (Boc)-protected piperidine moiety fused to an oxolane (tetrahydrofuran) ring with a terminal carboxylic acid group. The Boc group serves as a protective agent for the piperidine amine, enabling controlled deprotection during multi-step syntheses . This compound is marketed by suppliers such as Enamine Ltd and CymitQuimica, with pricing ranging from €629 (50 mg) to €1,756 (500 mg) . Its applications include serving as an intermediate in drug discovery, particularly for molecules targeting neurological or metabolic pathways due to its hybrid heterocyclic architecture.
Properties
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-15(2,3)21-14(19)16-8-6-10(7-9-16)11-4-5-12(20-11)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBUIHVVVXOVQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCC(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Oxolane Ring: The oxolane ring is introduced through a cyclization reaction involving appropriate precursors.
Coupling of the Piperidine and Oxolane Rings: The final step involves coupling the piperidine and oxolane rings to form the desired compound.
Chemical Reactions Analysis
5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine or oxolane rings are replaced with other groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Discovery
The oxetane ring present in 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid contributes to its favorable pharmacological properties, such as low molecular weight and high polarity. These characteristics make it an attractive candidate for drug discovery campaigns aimed at developing new therapeutic agents. The compound's ability to enhance solubility and permeability can be beneficial in optimizing drug-like properties during lead optimization stages .
1.2 Targeted Protein Degradation
This compound serves as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules designed to induce targeted protein degradation. The incorporation of a rigid linker is crucial as it can influence the three-dimensional orientation of the degrader, thereby optimizing ternary complex formation between the target protein, the PROTAC, and the E3 ligase. This application is particularly relevant for addressing diseases caused by the accumulation of misfolded or dysfunctional proteins .
Synthetic Applications
2.1 Building Block for Complex Synthesis
This compound can act as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for synthesizing more complex molecules. For instance, it can be utilized in the synthesis of various derivatives that may exhibit enhanced biological activity or novel properties .
2.2 Reaction Suitability
The compound has been identified as suitable for reactions requiring specific functional groups, such as carboxylic acids and amines, facilitating further derivatization and modification . Its application in creating conjugates with other bioactive molecules enhances its utility in medicinal chemistry.
Case Studies and Research Findings
3.1 PROTAC Development Studies
Recent studies have highlighted the efficacy of using this compound as a linker in PROTACs targeting various proteins involved in cancer progression. The structural rigidity provided by this compound has been shown to improve the degradation efficiency of target proteins compared to more flexible linkers .
3.2 Synthesis of Bioactive Compounds
In synthetic chemistry research, this compound has been employed to synthesize derivatives that demonstrate enhanced activity against specific biological targets. For example, modifications involving this oxetane-containing acid have led to compounds with improved selectivity and potency against certain enzymes implicated in metabolic disorders .
Mechanism of Action
The mechanism of action of 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the Boc protecting group can influence the compound’s reactivity and stability, affecting its interactions with biological targets .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues, highlighting differences in core scaffolds, substituents, and applications:
Key Observations:
Core Heterocycles :
- The target compound’s oxolane ring provides moderate rigidity compared to imidazole (5{34}) or spirocyclic systems (e.g., 5-azaspiro[2.4]heptane) . This influences conformational flexibility and binding to biological targets.
- Spirocyclic analogues (e.g., 8-oxa-2-azaspiro[4.5]decan-3-one) offer enhanced stereochemical control, which is critical for selective receptor interactions .
Functional Groups :
- The Boc group is a common protective feature in all listed piperidine/amine-containing compounds, enabling selective deprotection .
- The carboxylic acid moiety in the target compound enhances solubility and enables conjugation with amines or alcohols, unlike the hydrochloride salt in pyrrole derivatives (e.g., 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride) .
Stereochemical Considerations: The target compound is noted as a "mixture of diastereomers" (CAS: 2172560-71-1), which may complicate its use in enantioselective syntheses compared to single-isomer spirocyclic compounds (e.g., (6R)-5-azaspiro[2.4]heptane-6-carboxylic acid, CAS: 194862-84-5) .
Biological Activity
5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid (CAS No. 2060040-67-5) is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C17H27N3O4
- Molecular Weight : 337.41 g/mol
- IUPAC Name : 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxolane-2-carboxylic acid
Biological Activity Overview
Research into the biological activity of this compound has focused primarily on its potential as a therapeutic agent. The following sections detail specific areas of activity.
Anticonvulsant Activity
Recent studies have indicated that compounds structurally related to this compound exhibit anticonvulsant properties. For instance, certain piperidine derivatives have shown effectiveness in animal models of epilepsy, suggesting a possible mechanism involving modulation of neurotransmitter systems .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. SAR studies indicate that modifications to the piperidine ring can enhance cytotoxic effects against various cancer cell lines. For example, derivatives with electron-donating groups have demonstrated improved potency against human glioblastoma and melanoma cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | U251 (glioblastoma) |
| Compound B | 1.98 ± 1.22 | WM793 (melanoma) |
Anti-inflammatory Properties
Preliminary data suggest that related compounds may exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines. This could be particularly relevant for conditions such as rheumatoid arthritis or inflammatory bowel disease, where modulation of the immune response is critical .
Case Studies
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Study on Anticonvulsant Activity :
- In a controlled study, a series of piperidine derivatives were tested for anticonvulsant efficacy using the maximal electroshock seizure (MES) model in rodents. The results indicated that modifications to the tert-butoxycarbonyl group significantly influenced activity levels.
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Antitumor Efficacy :
- A recent investigation explored the cytotoxic effects of several analogs of this compound against multiple cancer cell lines, revealing promising results that warrant further exploration in clinical settings.
The proposed mechanisms by which this compound exerts its biological effects include:
- Neurotransmitter Modulation : Interaction with GABAergic and glutamatergic systems may underlie its anticonvulsant properties.
- Cytotoxic Pathways : Induction of apoptosis in cancer cells has been suggested as a mechanism for its antitumor activity, potentially through activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
